molecular formula C7H7ClNO4S2- B14101038 Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester

Carbamic acid,N-[(5-chloro-2-thienyl)sulfonyl]-, ethyl ester

Katalognummer: B14101038
Molekulargewicht: 268.7 g/mol
InChI-Schlüssel: LCQWTHSDTMEDRE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate is a chemical compound with the molecular formula C7H8ClNO4S2 and a molecular weight of 269.73 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate typically involves the reaction of 5-chlorothiophene-2-sulfonamide with ethyl chloroformate . The reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) in a solvent like tetrahydrofuran (THF) . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield.

Industrial Production Methods

Industrial production methods for Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions .

Wissenschaftliche Forschungsanwendungen

Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple interactions within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (5-chlorothiophen-2-yl)carbamate: Similar structure but lacks the sulfonyl group.

    5-Chlorothiophene-2-sulfonamide: Precursor in the synthesis of Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate.

    Ethyl (5-bromothiophen-2-yl)sulfonylcarbamate: Similar compound with a bromine atom instead of chlorine.

Uniqueness

Ethyl (5-chlorothiophen-2-yl)sulfonylcarbamate is unique due to the presence of both the sulfonyl and carbamate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C7H7ClNO4S2-

Molekulargewicht

268.7 g/mol

IUPAC-Name

N-(5-chlorothiophen-2-yl)sulfonyl-N-ethylcarbamate

InChI

InChI=1S/C7H8ClNO4S2/c1-2-9(7(10)11)15(12,13)6-4-3-5(8)14-6/h3-4H,2H2,1H3,(H,10,11)/p-1

InChI-Schlüssel

LCQWTHSDTMEDRE-UHFFFAOYSA-M

Kanonische SMILES

CCN(C(=O)[O-])S(=O)(=O)C1=CC=C(S1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.